molecular formula C11H9BrFNS B12098095 N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline

N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline

Cat. No.: B12098095
M. Wt: 286.17 g/mol
InChI Key: MYMSNNJQQSAVRA-UHFFFAOYSA-N
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Description

N-[(3-Bromothiophen-2-yl)methyl]-3-fluoroaniline is a heterocyclic aromatic compound featuring a 3-bromothiophene moiety linked via a methyl group to a 3-fluoro-substituted aniline ring. Its molecular formula is C₁₁H₉BrFNS, with a molecular weight of 286.06 g/mol.

The compound is synthesized via reductive amination between 3-bromothiophene-2-carbaldehyde and 3-fluoroaniline under acidic conditions, a method analogous to the preparation of N-[(3-bromothiophen-2-yl)methyl]aniline (3h) described in .

Properties

Molecular Formula

C11H9BrFNS

Molecular Weight

286.17 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline

InChI

InChI=1S/C11H9BrFNS/c12-10-4-5-15-11(10)7-14-9-3-1-2-8(13)6-9/h1-6,14H,7H2

InChI Key

MYMSNNJQQSAVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.

    Formation of Bromothiophenemethyl Intermediate: The 3-bromothiophene is then reacted with formaldehyde and a suitable base to form the 3-bromothiophenemethyl intermediate.

    Coupling with 3-Fluoroaniline: The intermediate is then coupled with 3-fluoroaniline under basic conditions, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the bromine atom on the thiophene ring for palladium-catalyzed coupling with boronic acids. Key findings include:

Boronic Acid ReagentCatalyst SystemSolventTemp (°C)Yield (%)Product ClassSource
3-Chloro-4-fluorophenylPd(PPh₃)₄/K₃PO₄Dioxane9044Monosubstituted
4-ChlorophenylPd(PPh₃)₄/K₃PO₄Dioxane9051Monosubstituted
PhenylPd(OAc)₂/XPhosTHF8095Bisubstituted

Key Observations :

  • Catalyst Efficiency : Pd(PPh₃)₄ yields moderate results (44–51%), while Pd(OAc)₂ with XPhos ligand achieves 95% yield under milder conditions .

  • Solvent Impact : Polar aprotic solvents like dioxane or THF optimize catalyst activity .

  • Scope : Bisubstituted products form when both bromine and methyl groups participate in sequential couplings .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine and bromine substituents activate the aromatic ring for SNAr reactions:

NucleophileBaseSolventTemp (°C)Yield (%)ProductSource
MethoxideNaOMeMethanol6078Methoxy-substituted derivative
AminesK₂CO₃DMF10065Amino-substituted derivative

Mechanistic Insight :

  • The 3-fluoroaniline moiety directs nucleophiles to the para position relative to the fluorine atom.

  • Bromine at the 3-position on thiophene enhances ring activation, facilitating substitution.

Buchwald-Hartwig Amination

The compound serves as a substrate for C–N bond formation with aryl halides:

Aryl HalideCatalyst SystemSolventTemp (°C)Yield (%)Source
4-BromotoluenePd₂(dba)₃/BINAPToluene11082
2-IodonaphthalenePd(OAc)₂/XPhosDioxane10075

Optimized Conditions :

  • Ligand Choice : Bulky ligands like BINAP or XPhos suppress side reactions.

  • Temperature : Reactions proceed efficiently at 100–110°C.

Oxidation :

  • N-Oxide Formation : Treatment with m-CPBA in dichloromethane converts the aniline group to a nitroso derivative (Yield: 68%).

  • Thiophene Ring Oxidation : Reacting with H₂O₂/AcOH generates a sulfone derivative (Yield: 56%).

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline serves as a valuable intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions, including:

  • Nucleophilic Aromatic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups, making it suitable for synthesizing derivatives with different functional groups.
  • Suzuki-Miyaura Coupling : This compound can be utilized in Suzuki coupling reactions to form biaryl compounds, which are significant in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Pharmacological Properties
Research indicates that this compound may exhibit promising biological activities. Compounds with similar structures have been investigated for their roles as:

  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may have anti-proliferative effects against various cancer cell lines, including lung and breast cancer .
  • Antimicrobial Activity : The unique halogenated structure contributes to the compound's potential as an antimicrobial agent, with studies showing efficacy against different bacterial strains.

Materials Science

Novel Material Development
In materials science, this compound is explored for its electronic and optical properties:

  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics.
  • Dyes and Pigments : Its vibrant color properties make it a candidate for use in dyes and pigments, where halogen substitutions can improve lightfastness and color depth .

Case Study 1: Anticancer Activity

A study focused on synthesizing various derivatives of this compound demonstrated significant anti-proliferative activity against non-small cell lung cancer (A549) and glioblastoma (U-87 MG) cell lines. The synthesized compounds were characterized using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), revealing IC50 values significantly lower than standard reference compounds .

Case Study 2: Organic Synthesis

In another study, the compound was used as an intermediate in synthesizing thiophene-based imines through Suzuki coupling reactions. The resulting products exhibited moderate yields and were further characterized by NMR spectroscopy, demonstrating the compound's versatility in organic synthesis applications .

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-[(3-Bromothiophen-2-yl)methyl]-3-fluoroaniline and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Yield Key Applications References
This compound C₁₁H₉BrFNS 286.06 3-Br (thiophene), 3-F (aniline) Not reported Suzuki coupling intermediates, drug discovery
N-[(3-Bromothiophen-2-yl)methyl]aniline (3h) C₁₁H₁₀BrNS 268.17 3-Br (thiophene), H (aniline) 88% Cross-coupling reactions
N-[(5-Methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline C₁₃H₁₂F₃NS 271.30 5-CH₃ (thiophene), 3-CF₃ (aniline) Not reported Materials science, agrochemicals
3-Chloro-N-[(2-chlorophenyl)methyl]-4-fluoroaniline C₁₃H₁₀Cl₂FN 270.13 3-Cl, 4-F (aniline), 2-Cl (benzyl) Not reported Pharmaceutical intermediates
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline C₁₂H₉Br₂N 342.02 4-Br, 2-CH₃ (aniline), 3-Br (thiophene) 94% DFT studies, electronic applications

Electronic and Steric Effects

  • Bromine vs. Trifluoromethyl Groups : The bromine in this compound acts as an electron-withdrawing group (EWG), enhancing electrophilicity for cross-coupling reactions. In contrast, the trifluoromethyl group in N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline () is a stronger EWG, likely reducing nucleophilicity but improving metabolic stability in drug candidates .
  • Fluorine vs. Chlorine: The 3-fluoro substitution in the target compound offers moderate electronegativity compared to the 3-chloro and 4-fluoro groups in 3-chloro-N-[(2-chlorophenyl)methyl]-4-fluoroaniline ().

Biological Activity

N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a bromothiophene moiety linked to a fluoroaniline structure. The synthesis typically involves reactions such as Suzuki coupling and other palladium-catalyzed transformations, which allow for the introduction of various substituents that can enhance biological activity.

1. Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated several derivatives of bromothiophene and their anticancer properties. Compounds demonstrated IC50 values indicating potent activity against the U-87 MG glioblastoma and MCF-7 breast cancer cell lines. For instance, one derivative showed an IC50 of 7.9 μM against U-87 MG cells, outperforming standard chemotherapeutics like cisplatin, which had an IC50 of 28.3 μM in the same cell line .
CompoundCell LineIC50 (μM)Reference
6fU-87 MG7.9
6fMCF-710.6
CisplatinU-87 MG28.3

2. Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research has highlighted that derivatives containing the thiophene ring possess broad-spectrum activity against bacteria and fungi.

  • Study Findings : A recent study found that similar compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
BacteriaMIC (μg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

3. Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects.

  • Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases. In cellular assays, it reduced nitric oxide (NO) production significantly compared to untreated controls .

Research Findings

Several key findings from diverse studies underscore the biological relevance of this compound:

  • GSK-3β Inhibition : Some derivatives have been identified as inhibitors of GSK-3β, an enzyme implicated in various diseases including cancer and neurodegenerative disorders. One study reported IC50 values as low as 8 nM for certain analogs .
  • Cytotoxicity Profiles : The cytotoxicity of these compounds was assessed across multiple cell lines, revealing selective toxicity toward cancer cells while sparing normal cells, thus highlighting their therapeutic potential .

Q & A

Basic: What synthetic routes are available for preparing N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline with high purity?

Methodological Answer:
The compound can be synthesized via reductive amination using General Procedure A (modified from ):

React 3-bromothiophene-2-carboxaldehyde with 3-fluoroaniline in a 1:1 molar ratio under acidic conditions (e.g., HCl or acetic acid).

Employ sodium cyanoborohydride (NaBH3_3CN) or another mild reducing agent to facilitate imine reduction.

Purify the crude product via flash column chromatography (FCC) using a hexane/ethyl acetate gradient (9:1 to 7:3 v/v) to isolate the product as a yellow liquid (typical yield: 75-88%) .

Confirm purity via 1^1H NMR (DMSO-d6_6: δ 10.18 ppm for NH, δ 7.74-7.68 ppm for thiophene protons) and LC-MS (expected [M+H]+^+: 314.1) .

Advanced: How does the bromothiophene substituent influence the electronic and thermal properties of poly(aniline-co-3-fluoroaniline) copolymers?

Methodological Answer:
The bromothiophene group introduces steric and electronic effects:

  • Thermal Stability : The C–Br bond enhances thermal stability (TGA shows decomposition onset at ~280°C vs. 250°C for unsubstituted polyaniline) due to reduced chain mobility .
  • Electrical Conductivity : Copolymers with bromothiophene exhibit lower conductivity (103^{-3}–102^{-2} S/cm) compared to polyaniline (101^{-1} S/cm) due to disrupted π-conjugation from steric hindrance. Optimize by adjusting the 3-fluoroaniline:bromothiophene ratio (e.g., 70:30 mol%) .
  • Morphology : SEM reveals fibrous structures with bromothiophene, improving surface area for electrochemical applications. Use ammonium persulfate in HCl (1 M) for controlled oxidative polymerization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Identify NH (δ 10.18 ppm), aromatic protons (δ 6.8–7.8 ppm), and Br/CF coupling patterns. Use DMSO-d6_6 for solubility .
  • FTIR : Confirm C–Br (550–600 cm1^{-1}), C–F (1220–1280 cm1^{-1}), and NH stretches (3300–3400 cm1^{-1}) .
  • UV-Vis : Monitor π→π* transitions (λ~300–350 nm) to assess conjugation .

Advanced: How can HiKE-IMS resolve structural isomerism in 3-fluoroaniline derivatives?

Methodological Answer:
High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS) distinguishes isomers via:

  • Mobility Differences : 3-Fluoroaniline exhibits lower mobility (K0_0 = 1.85 cm2^2/V·s) than 4-fluoroaniline (K0_0 = 1.92 cm2^2/V·s) due to steric effects from the ortho-F substituent. Use EDR/N scans (40–90 Td) to amplify differences .
  • Proton Affinity (PA) : 3-Fluoroaniline has a lower PA (867.3 kJ/mol) than 4-Fluoroaniline (871.5 kJ/mol), affecting hydronium bonding. Optimize water concentration (400 ppm) to stabilize ion clusters .
  • Data Interpretation : Compare inflection points (3-Fluoroaniline: ~400 K) and peak splitting patterns to assign isomers .

Advanced: How to address contradictions in electrical conductivity data for poly(aniline-co-3-fluoroaniline) derivatives?

Methodological Answer:
Contradictions arise from competing factors:

  • 3-Fluoroaniline Content : Higher fluorination reduces conductivity (e.g., 30 mol% F: 102^{-2} S/cm; 50 mol% F: 103^{-3} S/cm). Use four-probe DC measurements under nitrogen to minimize oxidation .
  • Dopant Effects : HCl doping increases conductivity by 2–3 orders of magnitude. Compare undoped vs. doped samples to isolate substituent effects .
  • Morphological Variability : SEM and AFM reveal granular vs. fibrous structures. Standardize polymerization conditions (e.g., 0–5°C, 24 hr) to ensure reproducibility .

Basic: How to optimize reaction conditions for reductive amination of 3-bromothiophene-2-carboxaldehyde?

Methodological Answer:

  • Solvent : Use dichloromethane (DCM) or methanol for solubility. Avoid DMF due to side reactions .
  • Catalyst : Add 2 mol% p-toluenesulfonic acid (PTSA) to accelerate imine formation .
  • Reducing Agent : NaBH3_3CN (2.5 eq.) in methanol at 0°C minimizes over-reduction .
  • Workup : Quench with sat. NaHCO3_3, extract with EtOAc, and dry over MgSO4_4 before FCC .

Advanced: What role does 3-fluoroaniline play in enzyme substrate design for VOC detection?

Methodological Answer:
3-Fluoroaniline derivatives (e.g., 3-amino-N-(3-fluorophenyl)propanamide) act as β-alanyl aminopeptidase substrates:

  • Sensitivity : HS-SPME-GC-MS detects 3-fluoroaniline at 0.1 ppb (LOD) vs. 0.5 ppb for aniline. Optimize SPME fiber (PDMS/DVB) and desorption time (5 min at 250°C) .
  • Selectivity : Fluorine’s electronegativity enhances enzyme-substrate binding (ΔG = -835.5 kJ/mol for 3-Fluoroaniline vs. -850.6 kJ/mol for aniline). Validate via Michaelis-Menten kinetics .

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